2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-
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Overview
Description
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two hydroxyl groups and a carboxylic acid group attached to a cyclohexadiene ring. The stereochemistry of the compound is defined by the (1R,6S) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexadiene ring.
Scientific Research Applications
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- can be achieved through several methods. One common approach involves the enantioselective hydrolysis of the corresponding meso diester using pig liver esterase. This enzymatic hydrolysis can be performed on a multi-hundred gram scale, making it suitable for large-scale production . Another method involves the use of a [3 + 4] annulation reaction using β-(trimethylsilyl)acryloylsilane and the lithium enolate of an α,β-unsaturated methyl ketone .
Industrial Production Methods
Industrial production of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- typically involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of enzymatic hydrolysis is particularly advantageous due to its scalability and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and carboxylic acid groups, which are reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or dicarboxylic acids, while reduction can produce diols.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-6-methoxycarbonyl-6-phenyl-3-cyclohexene-1-carboxylic acid
- (1S,2R)-cis-4-cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester
Uniqueness
What sets 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on the cyclohexadiene ring. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/t5-,7+/m0/s1 |
InChI Key |
PUCYIVFXTPWJDD-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@H]([C@](C=C1)(C(=O)O)O)O |
SMILES |
C1=CC(C(C=C1)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(C(C=C1)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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